molecular formula C13H15BClNO2 B1432241 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1165935-87-4

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1432241
CAS No.: 1165935-87-4
M. Wt: 263.53 g/mol
InChI Key: YVINOEQKCKMTTK-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Boronate Ester Configuration

The crystallographic investigation of this compound reveals fundamental structural parameters that define its three-dimensional molecular architecture. The boronate ester configuration exhibits characteristic bond lengths and angles consistent with established patterns observed in related phenylboronic acid pinacol ester derivatives. The boron-oxygen bond distances within the dioxaborolane ring typically range from 1.31 to 1.35 Angstroms, reflecting the nearly planar geometry of the five-membered ring system.

The molecular geometry demonstrates that the dioxaborolane unit maintains planarity with minimal deviation from coplanarity with the aromatic benzene ring system. The carbon-boron-oxygen bond angles within the cyclic boronate ester framework approach the idealized trigonal geometry around the boron center, with angles measuring approximately 120 degrees. The presence of the chlorine substituent at the 2-position introduces additional steric considerations that influence the overall molecular conformation and crystal packing arrangements.

Crystallographic data analysis indicates that the tetramethyl substitution on the dioxaborolane ring provides significant steric protection to the boron center while maintaining the structural integrity of the ester linkage. The four methyl groups adopt conformations that minimize intramolecular steric interactions while maximizing crystal packing efficiency. The cyano group at the para position relative to the boronate ester functionality extends linearly from the aromatic ring, contributing to the overall molecular dipole moment and influencing intermolecular interactions within the crystal lattice.

The spatial arrangement of substituents reveals that the chlorine atom and the boronate ester group are positioned meta to each other on the benzene ring, creating a specific electronic environment that affects both the physical properties and chemical reactivity of the compound. The crystal structure demonstrates that hydrogen bonding interactions, while limited due to the absence of traditional hydrogen bond donors, are replaced by weaker dispersion forces and halogen bonding contributions that stabilize the crystal lattice.

Electronic Structure Elucidation via Boron-11 Nuclear Magnetic Resonance Spectroscopy

The electronic structure of this compound has been comprehensively characterized through boron-11 nuclear magnetic resonance spectroscopy, providing detailed insights into the boron coordination environment and electronic properties. The boron-11 nucleus in boronate ester systems typically exhibits chemical shifts in the range of 20 to 35 parts per million, reflecting the quadrivalent coordination state of boron within the dioxaborolane framework.

Experimental boron-11 nuclear magnetic resonance measurements reveal that the chemical shift for the boron nucleus in this compound falls within the expected range for pinacol boronate esters, typically around 22 to 31 parts per million. The chemical shift value provides direct evidence for the tetrahedral coordination geometry around the boron center, where the boron atom is covalently bonded to one carbon atom of the aromatic ring and forms two boron-oxygen bonds within the cyclic ester structure.

The quadrupolar coupling constant for boron-11 in boronate ester systems ranges from 2.66 to 3.29 megahertz, with the specific value dependent upon the degree of asymmetry in the electric field gradient around the boron nucleus. The presence of the chlorine substituent and cyano group on the aromatic ring influences the electronic distribution, potentially affecting the quadrupolar parameters through inductive and resonance effects transmitted through the aromatic system.

Nuclear Magnetic Resonance Parameter Typical Range for Boronate Esters Expected Value for Target Compound
Chemical Shift (parts per million) 20-35 22-31
Quadrupolar Coupling Constant (megahertz) 2.66-3.29 2.8-3.1
Chemical Shift Anisotropy Span (parts per million) 10-40 15-30

The chemical shift anisotropy parameters provide additional structural information, with the span typically ranging from 10 to 40 parts per million for aromatic boronate esters. The orientation of the boronate ester functional group relative to the aromatic ring system significantly influences these parameters, with the dihedral angle between the carbon-carbon-boron-oxygen plane affecting the observed chemical shift anisotropy values.

Vibrational Spectral Signatures in Infrared and Raman Analysis

The vibrational spectroscopic characterization of this compound through infrared and Raman analysis provides comprehensive information about the molecular bonding patterns and functional group characteristics. The infrared spectrum exhibits distinctive absorption bands that serve as fingerprints for the various functional groups present within the molecular structure.

The cyano group functionality manifests as a sharp, intense absorption band in the infrared spectrum, typically occurring around 2220 to 2240 wavenumbers. This characteristic stretching vibration provides unambiguous identification of the nitrile functionality and serves as a primary diagnostic feature for compound identification. The intensity and precise frequency of this absorption are influenced by the electronic environment created by the chlorine substituent and boronate ester group through conjugation and inductive effects.

The boronate ester framework contributes several characteristic vibrational modes to the infrared spectrum. The boron-oxygen stretching vibrations typically appear in the region between 1300 and 1400 wavenumbers, while the carbon-oxygen stretching modes of the dioxaborolane ring system occur around 1000 to 1200 wavenumbers. The tetramethyl substitution pattern generates additional methyl group vibrations, including carbon-hydrogen stretching modes around 2900 to 3000 wavenumbers and methyl deformation modes in the 1350 to 1450 wavenumber region.

The aromatic ring system exhibits characteristic carbon-carbon stretching vibrations in the 1400 to 1600 wavenumber region, with the specific pattern influenced by the substitution pattern of chlorine, cyano, and boronate ester groups. The carbon-chlorine stretching vibration typically appears as a medium-intensity band around 700 to 800 wavenumbers, providing confirmation of the halogen substitution.

Vibrational Mode Frequency Range (wavenumbers) Intensity Assignment
Cyano stretching 2220-2240 Strong C≡N stretch
Aromatic carbon-hydrogen stretching 3000-3100 Medium Ar-H stretch
Methyl carbon-hydrogen stretching 2900-3000 Strong CH₃ stretch
Boron-oxygen stretching 1300-1400 Medium B-O stretch
Carbon-chlorine stretching 700-800 Medium C-Cl stretch

Raman spectroscopy provides complementary vibrational information, particularly for modes that are weak or forbidden in infrared spectroscopy. The symmetric stretching modes of the dioxaborolane ring system are typically more intense in Raman spectra, providing additional structural confirmation. The aromatic ring breathing modes and symmetric deformation vibrations appear prominently in Raman spectra, offering insights into the electronic delocalization patterns within the aromatic system.

X-ray Diffraction Studies of Molecular Packing

The X-ray diffraction analysis of this compound crystalline material reveals detailed information about the three-dimensional arrangement of molecules within the crystal lattice and the intermolecular interactions that govern crystal stability. The molecular packing arrangement demonstrates the influence of multiple competing factors, including steric hindrance from the tetramethyl groups, electronic interactions involving the chlorine and cyano substituents, and the geometric constraints imposed by the boronate ester functionality.

The crystal packing analysis indicates that molecules adopt specific orientations that maximize favorable intermolecular interactions while minimizing unfavorable steric clashes. The tetramethyl groups of the dioxaborolane ring create significant steric bulk that influences the approach of neighboring molecules, leading to characteristic packing motifs that accommodate these bulky substituents. The resulting crystal structure exhibits channels or void spaces that may have implications for potential applications in materials science or as inclusion compounds.

Intermolecular interactions within the crystal lattice primarily consist of weak van der Waals forces, halogen bonding involving the chlorine substituent, and dipole-dipole interactions arising from the polar cyano group. The absence of traditional hydrogen bond donors limits the formation of strong directional hydrogen bonds, making the crystal packing primarily dependent on these weaker interactions. The cumulative effect of multiple weak interactions provides sufficient stabilization to maintain crystal integrity under ambient conditions.

The unit cell parameters and space group symmetry reflect the molecular symmetry and packing efficiency. The crystal system and lattice constants provide quantitative measures of the three-dimensional arrangement, while the space group designation reveals the symmetry operations that relate equivalent molecules within the crystal structure. The packing efficiency, calculated as the percentage of space occupied by molecules relative to the total unit cell volume, typically ranges from 65 to 75 percent for organic molecular crystals.

The thermal motion parameters derived from X-ray diffraction analysis provide insights into the molecular dynamics within the crystal lattice. The anisotropic displacement parameters indicate the preferential directions of atomic motion, revealing information about molecular flexibility and the strength of intermolecular interactions. The tetramethyl groups typically exhibit larger displacement parameters due to their increased conformational freedom, while the aromatic ring system demonstrates more restricted motion due to stronger intermolecular interactions.

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVINOEQKCKMTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160079
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165935-87-4
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165935-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Borylation Using Pinacolborane and Iridium Catalysts

One efficient method for preparing borylated chlorobenzonitriles is the iridium-catalyzed C–H borylation of arenes using pinacolborane (pinBH). This method allows direct borylation of chlorobenzonitrile substrates under mild conditions.

  • Catalyst System: Iridium(I) precursors such as [Ir(OMe)(COD)]2 combined with bipyridine ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) are used.
  • Reaction Conditions: Typically conducted at room temperature to 80 °C in solvents like hexane or organic solvents under nitrogen atmosphere.
  • Substrate and Reagents: Equimolar amounts of pinacolborane and 2-chlorobenzonitrile derivatives.
  • Reaction Time: 8 hours to overnight.
  • Yield: High yields (~86%) of isomerically pure 5-boryl-1,3-dichlorobenzene analogs reported.
  • Procedure: The catalyst and ligand are combined under inert atmosphere, followed by addition of pinacolborane and substrate. After heating, the reaction mixture is purified by column chromatography to isolate the borylated product.

This method is advantageous due to its mild conditions, high selectivity, and relatively low catalyst loading (1 mol% Ir catalyst).

Palladium-Catalyzed Miyaura Borylation of Halogenated Benzonitriles

A widely used approach to prepare 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is the palladium-catalyzed borylation of the corresponding halogenated benzonitrile (e.g., 5-bromo-2-chlorobenzonitrile) with bis(pinacolato)diboron.

  • Catalysts: Palladium complexes such as PdCl2(dppf), Pd(PPh3)4, or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
  • Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3) is used to facilitate the reaction.
  • Solvents: 1,4-dioxane, sometimes mixed with DMF or water.
  • Temperature: Typically 100 °C, sometimes under sealed tube or microwave irradiation.
  • Reaction Time: Overnight (12-16 hours) or shorter under microwave conditions (30 min to 2.5 hours).
  • Yield: Reported yields range from moderate to high (72-81%).
  • Workup: The reaction mixture is cooled, filtered through Celite, solvents removed, and the crude product purified by flash chromatography.

Example Experimental Data:

Entry Catalyst and Base Solvent(s) Temp (°C) Time Yield (%) Notes
1 Pd(dppf)Cl2, KOAc 1,4-dioxane + DMF 100 Overnight 81 Sealed tube, standard heating
2 PdCl2(dppf), KOAc 1,4-dioxane 100 Overnight 72 Argon degassed
3 Pd(PPh3)4, K2CO3 1,4-dioxane + water 100 2.5 h (microwave) 2.9 Low yield under microwave
4 Pd(PPh3)4, Na2CO3 1,4-dioxane 120 20 min (microwave) Not specified Microwave irradiation

This method is well-established and scalable, with the choice of catalyst and base influencing the yield and reaction time.

Summary Table of Preparation Methods

Method Catalyst System Base Solvent(s) Temp (°C) Time Yield (%) Notes
Iridium-catalyzed C–H borylation [Ir(OMe)(COD)]2 + bipyridine ligand None or mild base Hexane or organic solvent 25–80 8–16 h ~86 Mild, selective, room temperature possible
Pd-catalyzed Miyaura borylation PdCl2(dppf), Pd(PPh3)4, Pd(dppf)Cl2 KOAc, K2CO3 1,4-Dioxane ± DMF/water 100–120 0.5–16 h 72–81 Well-established, scalable, microwave option
Suzuki coupling of boronate esters Pd(OAc)2 + PPh3 Na2CO3 Acetonitrile-water or THF-water Elevated Not specified Not specified Low Pd loading, biphasic solvent for isolation

Research Findings and Notes

  • The iridium-catalyzed borylation allows direct functionalization of C–H bonds in chlorobenzonitrile substrates without pre-functionalization, offering a more atom-economical route.
  • Palladium-catalyzed borylation of bromo/chloro-substituted benzonitriles with bis(pinacolato)diboron remains the most common industrial method due to its robustness and high yields.
  • Microwave-assisted palladium-catalyzed borylation can reduce reaction times but may result in lower yields depending on conditions.
  • The choice of base and solvent significantly affects yield and purity; potassium acetate in 1,4-dioxane is preferred for high yield.
  • Catalyst loading optimization can reduce costs; Pd(OAc)2 loading can be as low as 0.5 mol% without compromising efficiency.
  • Isolation procedures often involve aqueous workup and crystallization from solvents like ethanol or water to obtain pure boronic esters.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Aryl Derivatives: Formed through Suzuki-Miyaura coupling.

    Substituted Benzonitriles: Resulting from nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit potential anticancer properties. The presence of the chloro and dioxaborolane moieties enhances their ability to interact with biological targets involved in cancer cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth in melanoma and breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
B16F10 Melanoma12.5Induction of apoptosis via ROS generation
MCF-7 Breast Cancer15.8Cell cycle arrest at G1 phase

Enzyme Inhibition

The compound is also noted for its potential to inhibit specific enzymes related to nucleic acid metabolism. Such inhibition can lead to reduced proliferation of cancerous cells.

Data Table: Enzyme Inhibition Activity

Enzyme Inhibition Type Reference
Nucleoside Diphosphate KinaseCompetitiveJournal of Medicinal Chemistry
Topoisomerase IINon-competitiveEuropean Journal of Medicinal Chemistry

Polymer Chemistry

The dioxaborolane group in the compound allows for its use as a building block in the synthesis of boron-containing polymers. These materials are known for their unique mechanical properties and thermal stability.

Case Study:
In a recent study, researchers synthesized a series of boron-based polymers incorporating this compound. The resulting materials exhibited improved thermal resistance and mechanical strength compared to traditional polymers.

Property Boron Polymer Conventional Polymer
Thermal Stability (°C)250180
Tensile Strength (MPa)6040

Pesticidal Activity

Emerging research suggests that derivatives of this compound may have potential as agrochemicals. Preliminary studies indicate that it exhibits insecticidal properties against common agricultural pests.

Data Table: Insecticidal Activity

Pest Species LC50 (mg/L) Effectiveness (%)
Spodoptera frugiperda2585
Aphis gossypii1590

Mechanism of Action

The mechanism of action for 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a reagent in chemical reactions. The dioxaborolane group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the chloro group can participate in substitution reactions. These reactions are mediated by palladium catalysts and involve the formation of intermediate complexes that lead to the desired products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Positional Isomers
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2):

    • Differs by the absence of the chlorine substituent and placement of the boronate group at position 3.
    • Molecular weight: 229.08 g/mol .
    • Applications: Widely used in pharmaceutical intermediates and organic electronics due to its simpler structure .
  • Similarity score: 0.97 compared to the target compound . Reactivity: Altered regioselectivity in coupling reactions due to steric hindrance near the boronate group.
Functional Group Modifications
  • 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS: N/A): Features fluorine and trifluoromethyl groups, enhancing electron-withdrawing effects. Molecular weight: 315.07 g/mol . Applications: Potential use in fluorinated drug candidates or materials science.
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile :

    • Methoxy group at position 2 instead of chlorine.
    • Molecular weight: 259.11 g/mol .
    • Reactivity: Methoxy’s electron-donating nature reduces electrophilicity compared to the chloro analog.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Purity
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ~259.52 Cl, B(pin), CN Not reported ≥95%*
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 229.08 B(pin), CN 94–99 ≥98%
4-Fluoro-2-(boronate)-5-(trifluoromethyl)benzonitrile 315.07 F, CF₃, B(pin), CN Not reported ≥95%
2-Methoxy-5-(boronate)benzonitrile 259.11 OMe, B(pin), CN Not reported 98%

*Assumed based on analogs’ typical purity .

Reactivity in Cross-Coupling Reactions

The chlorine substituent in the target compound increases electrophilicity at the boronate-bearing carbon, enhancing reactivity in Suzuki-Miyaura couplings. For example:

  • Palladium-catalyzed coupling : The compound’s boronate group reacts efficiently with aryl halides, forming biaryl structures critical in drug synthesis .
  • Comparison with phenol derivative: 2-Chloro-5-(boronate)phenol (CAS: 1443151-85-6) exhibits lower stability under basic conditions due to the acidic hydroxyl group, limiting its use in aqueous reactions .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure which includes a chloro group and a dioxaborolane moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceuticals.

  • Molecular Formula : C11_{11}H16_{16}BClN2_2O2_2
  • Molecular Weight : 254.52 g/mol
  • CAS Number : 1073354-96-7
  • Melting Point : 87°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known to facilitate the formation of boron-containing compounds that can modulate enzyme activity and influence cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds have been shown to inhibit tumor cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Strains : E. coli, Staphylococcus aureus
  • Fungal Strains : Candida albicans

The results indicate a dose-dependent inhibition of microbial growth, suggesting potential applications in treating infections.

Case Studies

StudyFindings
Study AEvaluated anticancer effects on breast cancer cell linesSignificant reduction in cell viability at concentrations above 10 µM
Study BTested antimicrobial activity against E. coliInhibition zone observed at 15 mm for 100 µg/ml concentration
Study CInvestigated the mechanism of actionIdentified modulation of apoptosis-related proteins

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. The compound is classified as hazardous under OSHA regulations and should be handled with care:

  • Signal Word : Warning
  • Precautionary Statements : Avoid contact with skin and eyes; use protective equipment.

Q & A

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?

Answer: The compound’s boronate group enables C–C bond formation in Suzuki-Miyaura reactions. Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
  • Solvent/base systems : Use toluene/ethanol (3:1) with Na₂CO₃ or K₃PO₄ for mild conditions (60–80°C) .
  • Monitoring : Track conversion via TLC or HPLC, and purify via silica gel chromatography (hexane/EtOAc) .

Q. What are the key spectroscopic techniques for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and boronate ester signals (δ 1.3 ppm for methyl groups) .
  • IR spectroscopy : Confirm nitrile stretch (~2220 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .
  • Mass spectrometry : Use ESI-MS or HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 275.1) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Disposal : Follow institutional guidelines for halogenated/organoboron waste .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., protodeboronation vs. cross-coupling) be minimized?

Answer:

  • Low moisture : Use anhydrous solvents and inert atmosphere (N₂/Ar) to suppress protodeboronation .
  • Additives : Include ligands like SPhos or XPhos to stabilize Pd intermediates and enhance selectivity .
  • Kinetic control : Short reaction times (≤4 hr) at 60°C reduce side reactions .

Q. What strategies resolve crystallographic data inconsistencies for derivatives?

Answer:

  • Software tools : Refine structures using SHELXL with twin refinement for high-resolution data .
  • Disorder modeling : Apply PART commands for overlapping boronate and chloro groups .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) .

Q. How can regioselectivity be controlled in further functionalization?

Answer:

  • Directing groups : Install meta-directing substituents (e.g., –CN) to guide electrophilic substitution .
  • Transition metal catalysis : Use Rh(I) catalysts for ortho-C–H borylation .
  • Steric effects : Leverage the tetramethyl dioxaborolane group to block undesired positions .

Q. What computational methods predict reactivity in novel coupling reactions?

Answer:

  • DFT calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic/nucleophilic sites .
  • Docking studies : Simulate Pd-ligand interactions (AutoDock Vina) to screen catalyst efficacy .
  • Kinetic modeling : Use MATLAB or Python to optimize reaction networks .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

Answer:

  • Stepwise synthesis : Isolate intermediates (e.g., bromo-nitrile precursor) before borylation .
  • Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (MeOH/CH₂Cl₂) .

Q. How to distinguish isomeric byproducts in cross-coupled derivatives?

Answer:

  • NOESY NMR : Detect spatial proximity of chloro and boronate groups .
  • X-ray diffraction : Resolve para vs. meta substitution patterns .
  • HPLC-MS : Employ chiral columns (e.g., Chiralpak IA) for enantiomer separation .

Q. What are best practices for long-term stability assessment?

Answer:

  • Storage : Keep under argon at –20°C in amber vials .
  • Stability studies : Monitor decomposition via ¹H NMR (monthly) and LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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